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Compound of Interest |

Compound Name: (2-Hydroxyethyl) hydrogen adipate
CAS No.: 94109-19-0
Cat. No.: B1226960

Get Quote

An In-Depth Technical Guide to the Spectroscopic Characterization of (2-Hydroxyethyl)
hydrogen adipate

Foreword: A Molecule of Dual Functionality

(2-Hydroxyethyl) hydrogen adipate (CAS No. 94109-19-0) stands as a molecule of
significant interest in polymer science and material engineering. As the monoester of adipic
acid and ethylene glycol, it possesses a unique bifunctional nature, featuring a terminal
carboxylic acid, a primary alcohol, and an ester linkage. This structure makes it a valuable
building block for creating advanced biodegradable polymers, plasticizers, and specialized
coatings.[1] Precise structural confirmation and purity assessment are paramount for its
application in sensitive fields such as drug development and advanced material formulation.
This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear
Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass
Spectrometry (MS)—used to unequivocally characterize this molecule. Our approach is
grounded in first principles, blending theoretical expectations with practical, field-proven
methodologies to create a self-validating analytical workflow.
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Molecular Structure and Analytical Strategy

A robust characterization workflow is not merely a sequence of experiments but an integrated
strategy. Each technique provides a unique piece of the structural puzzle, and their combined
data provides an unassailable confirmation of identity and purity.
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Caption: Integrated workflow for the comprehensive spectroscopic characterization of (2-
Hydroxyethyl) hydrogen adipate.

The chemical structure, with carbons numbered for NMR assignment purposes, is presented
below. This numbering scheme will be used throughout this guide.
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- H20 - CO2 - C2H40O - C2He0O2
[M-H-H20]~ [M-H-CO2]~ [M-H-C2H4O]~ [M-H-C2HeO2]~
m/z 171 m/z 145 m/z 145 m/z 127

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for the [M-H]~ ion of (2-Hydroxyethyl)
hydrogen adipate in ESI-MS/MS.

Experimental Protocol: Mass Spectrometry

o Sample Preparation: Prepare a dilute solution of the sample (~10 pug/mL) in a suitable
solvent system like 50:50 acetonitrile:water with 0.1% formic acid (for positive mode) or 0.1%
ammonium hydroxide (for negative mode).

e Instrument Setup (LC-MS):

o Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid
chromatography system.

o Equilibrate the LC system with the mobile phase. A simple isocratic flow can be used for
direct infusion.

o Set the ESI source parameters: optimize capillary voltage, nebulizer gas flow, and source
temperature for maximum signal of a similar standard compound.

o Data Acquisition:

o Acquire a full scan MS spectrum in both positive and negative ion modes over a mass
range of m/z 50-500.

o Perform a data-dependent MS/MS experiment, selecting the most intense ion from the full
scan (e.g., m/z 189 in negative mode) for collision-induced dissociation (CID).
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o Vary the collision energy (e.g., 10-40 eV) to observe a range of fragment ions.

o Data Analysis: Determine the exact mass of the parent ion and compare it to the theoretical
mass to confirm the elemental composition. Analyze the MS/MS spectrum to identify
fragment ions and confirm the proposed structure.

Conclusion: Synthesizing the Data for
Unambiguous Confirmation

The true power of this multi-technique approach lies in the convergence of data. The molecular
weight from MS must match the molecular formula confirmed by NMR. The functional groups
identified by FTIR (hydroxyl, carboxylic acid, ester) must correspond to the chemical
environments observed in the *H and 13C NMR spectra. By following the protocols and
interpretive frameworks outlined in this guide, researchers, scientists, and drug development
professionals can achieve an authoritative and robust spectroscopic characterization of (2-
Hydroxyethyl) hydrogen adipate, ensuring its identity, purity, and suitability for its intended
high-value applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o 1. Bis(2-ethylhexyl) adipate(103-23-1) 1H NMR spectrum [chemicalbook.com]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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